molecular formula C12H21BO2 B6198498 2-{[1,1'-bi(cyclopropane)]-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1236076-70-2

2-{[1,1'-bi(cyclopropane)]-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B6198498
CAS No.: 1236076-70-2
M. Wt: 208.1
InChI Key:
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Description

2-{[1,1’-bi(cyclopropane)]-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that features a unique structure combining a bicyclopropyl group with a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of palladium-catalyzed cross-coupling reactions, which are known for their efficiency and selectivity . The reaction conditions often include the use of alkyl iodides and cyclopropyl Grignard reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound may leverage large-scale palladium-catalyzed cross-coupling reactions due to their scalability and cost-effectiveness. The use of continuous flow reactors can further enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[1,1’-bi(cyclopropane)]-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids.

    Reduction: Reduction reactions can lead to the formation of cyclopropyl derivatives.

    Substitution: The compound can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include boronic acids, cyclopropyl derivatives, and substituted dioxaborolanes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[1,1’-bi(cyclopropane)]-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[1,1’-bi(cyclopropane)]-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with various molecular targets and pathways. The compound’s reactivity is largely attributed to the strain in the bicyclopropyl group, which makes it highly reactive towards nucleophiles and electrophiles . The dioxaborolane moiety also plays a crucial role in its reactivity, particularly in boron-mediated reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1,1’-bi(cyclopropane)]-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a highly strained bicyclopropyl group and a reactive dioxaborolane moiety. This combination imparts the compound with distinct reactivity and stability, making it valuable in various scientific and industrial applications.

Properties

CAS No.

1236076-70-2

Molecular Formula

C12H21BO2

Molecular Weight

208.1

Purity

95

Origin of Product

United States

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